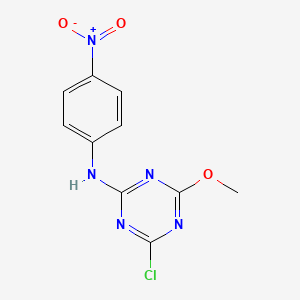
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with 4-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Reduction: 4-Chloro-6-methoxy-N-(4-aminophenyl)-1,3,5-triazin-2-amine.
Oxidation: 4-Chloro-6-hydroxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine.
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids in microorganisms. The compound may also inhibit certain enzymes, leading to the disruption of essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methoxy-1,3,5-triazine: Lacks the nitrophenyl group, making it less effective in certain applications.
4-Chloro-6-methoxy-N-(4-aminophenyl)-1,3,5-triazin-2-amine: A reduced form of the compound with different chemical properties.
4-Chloro-6-hydroxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine: An oxidized form with distinct reactivity.
Uniqueness
4-Chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of the nitrophenyl group enhances its biological activity, making it a valuable compound for research in various fields.
Propiedades
Número CAS |
147846-02-4 |
|---|---|
Fórmula molecular |
C10H8ClN5O3 |
Peso molecular |
281.65 g/mol |
Nombre IUPAC |
4-chloro-6-methoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H8ClN5O3/c1-19-10-14-8(11)13-9(15-10)12-6-2-4-7(5-3-6)16(17)18/h2-5H,1H3,(H,12,13,14,15) |
Clave InChI |
XODKSZPESUULMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


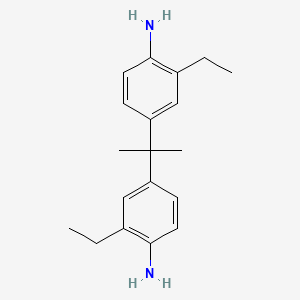
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)



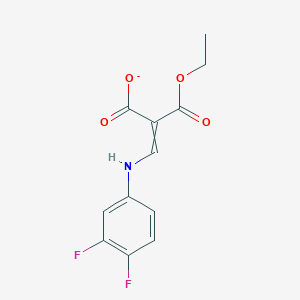
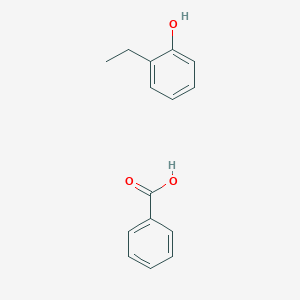
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
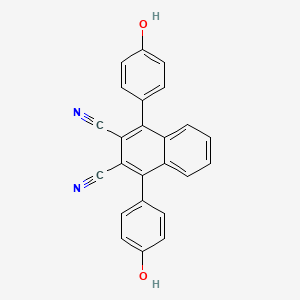

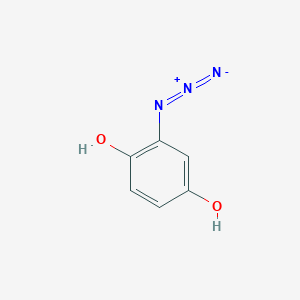
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

